(3-Isopropilisoaxazol-5-il)metanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

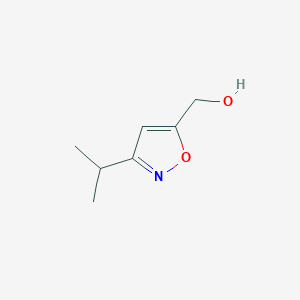

(3-Isopropylisoxazol-5-yl)methanol is a heterocyclic compound with the molecular formula C7H11NO2 It features an isoxazole ring substituted with an isopropyl group at the 3-position and a hydroxymethyl group at the 5-position

Aplicaciones Científicas De Investigación

(3-Isopropylisoxazol-5-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary targets of (3-Isopropylisoxazol-5-yl)methanol are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

This intermediate then reacts with methanol to produce TEMPOH B and CH3O-TMS .

Result of Action

The molecular and cellular effects of (3-Isopropylisoxazol-5-yl)methanol’s action are currently unknown. As this compound is provided to early discovery researchers , it is likely that its effects are still under investigation.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (3-Isopropylisoxazol-5-yl)methanol is not well-documented. Factors such as temperature, pH, and the presence of other compounds can potentially affect its action. For instance, the compound is classified as a combustible liquid , suggesting that it may be sensitive to heat or ignition sources.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylisoxazol-5-yl)methanol typically involves the cyclization of α,β-acetylenic oximes. One common method includes the use of AuCl3 as a catalyst under moderate reaction conditions to achieve good yields . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods: While specific industrial production methods for (3-Isopropylisoxazol-5-yl)methanol are not extensively documented, the general principles of isoxazole synthesis can be applied. These methods often involve scalable cycloaddition reactions and the use of metal catalysts to ensure high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: (3-Isopropylisoxazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of various substituted isoxazole derivatives.

Comparación Con Compuestos Similares

- (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

- (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol

- (1-Isopropylpyrrolidin-3-yl)methanol

Comparison: (3-Isopropylisoxazol-5-yl)methanol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.

Actividad Biológica

(3-Isopropylisoxazol-5-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound (3-Isopropylisoxazol-5-yl)methanol features an isoxazole ring with an isopropyl group at the 3-position and a hydroxymethyl group at the 5-position. Its molecular formula is C7H11N1O2, with a molecular weight of approximately 143.18 g/mol. The unique combination of functional groups contributes to its diverse biological activities.

Research indicates that (3-Isopropylisoxazol-5-yl)methanol interacts with various biological targets, potentially modulating enzyme activity and influencing metabolic pathways. The compound may act as an inhibitor or activator of specific enzymes, which can lead to significant changes in cellular processes.

Potential Mechanisms Include:

- Enzyme Inhibition: Binding to active sites on enzymes, altering their function.

- Receptor Modulation: Interacting with receptors to influence signaling pathways.

- Antioxidant Activity: Scavenging free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Properties

Studies have indicated that (3-Isopropylisoxazol-5-yl)methanol exhibits antimicrobial activity against various pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for therapeutic applications in inflammatory diseases.

Antidiabetic Potential

Research into isoxazole derivatives, including (3-Isopropylisoxazol-5-yl)methanol, has shown promise in modulating blood glucose levels and improving insulin sensitivity. This suggests a potential role in managing diabetes.

Case Studies and Research Findings

Several studies have explored the biological activities of (3-Isopropylisoxazol-5-yl)methanol:

-

Antimicrobial Activity Study :

- Objective: To evaluate the antimicrobial effects against specific bacterial strains.

- Method: In vitro assays measuring growth inhibition.

- Results: Significant inhibition was observed against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.

-

Anti-inflammatory Research :

- Objective: To assess the compound's ability to modulate inflammatory responses.

- Method: Cytokine release assays using immune cell cultures.

- Results: The compound reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

-

Diabetes Management Study :

- Objective: To investigate effects on glucose metabolism.

- Method: Testing in diabetic animal models.

- Results: Improved insulin sensitivity and reduced blood glucose levels were noted, supporting its potential use in diabetes treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of (3-Isopropylisoxazol-5-yl)methanol, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3-Methylisoxazol-5-yl)methanol | C7H9N1O2 | Contains a methyl group instead of isopropyl |

| (3-Isobutylisoxazol-5-yl)methanol | C8H11N1O2 | Enhanced lipophilicity due to isobutyl group |

| (3-Isopropylisoxazole) | C7H9N1O | Lacks hydroxymethyl group; simpler structure |

Propiedades

IUPAC Name |

(3-propan-2-yl-1,2-oxazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)10-8-7/h3,5,9H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKFKVLYULJWFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560297 |

Source

|

| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14633-17-1 |

Source

|

| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.